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Compound of Interest

Compound Name: 2-Amino-4-bromo-6-chlorophenol

Cat. No.: B1529774

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Amino-4-bromo-6-
chlorophenol

This technical guide provides a comprehensive overview of the spectroscopic profile of 2-
Amino-4-bromo-6-chlorophenol (CAS No: 179314-60-4).[1] Intended for researchers,
chemists, and drug development professionals, this document moves beyond a simple data
repository. It offers a predictive analysis grounded in established spectroscopic principles and
data from structurally analogous compounds. We will explore the anticipated Nuclear Magnetic
Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis)
spectroscopic data. Furthermore, this guide details robust, self-validating experimental
protocols for acquiring this data, explaining the causality behind critical parameter choices to
ensure data integrity and reproducibility.

Molecular Profile and Synthetic Considerations

2-Amino-4-bromo-6-chlorophenol is a halogenated aminophenol with a molecular formula of
CeHsBrCINO and a molecular weight of 222.47 g/mol .[2][3] Its structure, featuring amino,
hydroxyl, bromo, and chloro substituents on a benzene ring, creates a unique electronic
environment that makes it a valuable intermediate in organic synthesis.[4]

Table 1: Physicochemical Properties of 2-Amino-4-bromo-6-chlorophenol
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Property Value Source(s)

2-amino-4-bromo-6-
IUPAC Name (2]
chlorophenol

CAS Number 179314-60-4 [1]
Molecular Formula CeHsBrCINO [1]
Molecular Weight 222.47 g/mol [3]
Melting Point 83-87 °C

Appearance Solid

InChl Key ISKCLWHHJIKNMKI- o

UHFFFAOYSA-N

A common synthetic route to this compound involves a two-step process starting from 2-bromo-
4-chlorophenol. The first step is the nitration of the phenol ring, typically using a mixture of
concentrated nitric and sulfuric acids. The resulting nitro-intermediate is then reduced to the
primary amine, yielding the target molecule.[4] Rigorous spectroscopic characterization is
essential to confirm the success of this synthesis and to verify the purity of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of
an organic molecule. For 2-Amino-4-bromo-6-chlorophenol, both *H and 3C NMR are
indispensable.

Predicted *H NMR Spectrum

The *H NMR spectrum is expected to show distinct signals for the two aromatic protons and
exchangeable protons from the -NHz and -OH groups.[4] The chemical shifts of the aromatic
protons are influenced by the electronic effects of all four substituents. The electron-donating
amino and hydroxyl groups will shield the ring protons, while the electron-withdrawing halogens
will deshield them.

Rationale for Experimental Choices:
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e Solvent: Deuterated dimethyl sulfoxide (DMSO-de) is an excellent choice. Its polarity
effectively solubilizes the phenol, and its hydrogen-bonding capabilities slow down the
exchange rate of the -OH and -NH: protons, often allowing them to be observed as broader,
distinct signals. In contrast, solvents like CDCIs might lead to very broad or unobservable
exchangeable proton signals.

e Frequency: A high-field instrument (e.g., 500 MHz) is recommended to achieve better signal
dispersion, which is crucial for resolving the coupling between the aromatic protons.

Table 2: Predicted *H NMR Data (500 MHz, DMSO-de)

Chemical Shift

Multiplicity Integration Assignment Rationale
(3, ppm)

Phenolic proton,

chemical shift is
~9.5-105 Broad Singlet 1H -OH concentration

and temperature

dependent.

Deshielded by

adjacent chlorine
~7.30 Doublet 1H H-5

and para

bromine.

Shielded by
~6.95 Doublet 1H H-3 adjacent amino

group.

Amino protons,
~5.0-6.0 Broad Singlet 2H -NH:2 chemical shift is

variable.

Predicted **C NMR Spectrum

The 13C NMR spectrum will display six distinct signals for the aromatic carbons, as the
substitution pattern removes all symmetry. The chemical shifts are highly dependent on the
attached substituent.
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Table 3: Predicted 13C NMR Data (125 MHz, DMSO-ds)

Chemical Shift (6, ppm)

Assignment

Rationale

Attached to the electronegative

~145.0 C-1(C-OH)

oxygen atom.

Influenced by the electron-
~138.0 C-2 (C-NH2) _ .

donating amino group.

Attached to a proton and
~128.5 C-5 influenced by adjacent

halogens.

Attached to a proton and
~125.0 C-3 _ _

influenced by the amino group.

Attached to the electronegative
~118.0 C-6 (C-CI) .

chlorine atom.

Attached to the electronegative

bromine atom; exhibits a lower
~110.0 C-4 (C-Br)

shift than C-CI due to the

heavy atom effect.

Experimental Protocol for NMR Data Acquisition

o Sample Preparation: Accurately weigh approximately 10-15 mg of 2-Amino-4-bromo-6-

chlorophenol and dissolve it in ~0.7 mL of DMSO-de in a clean, dry NMR tube.

e Instrument Setup: Use a 500 MHz NMR spectrometer. Tune and shim the instrument to

ensure high magnetic field homogeneity.

e 1H NMR Acquisition:

o Acquire a standard one-pulse 'H spectrum.

o Set a spectral width of approximately 16 ppm.

o Use a 30° pulse angle and a relaxation delay of 2 seconds.
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o Acquire at least 16 scans for a good signal-to-noise ratio.

e 13C NMR Acquisition:
o Acquire a proton-decoupled 13C spectrum.
o Set a spectral width of approximately 240 ppm.
o Use a 45° pulse angle and a relaxation delay of 2 seconds.
o Acquire at least 1024 scans.

» Data Processing: Apply a Fourier transform to the acquired Free Induction Decays (FIDs).
Phase and baseline correct the spectra. Reference the spectra to the residual solvent peak
of DMSO-ds (& = 2.50 ppm for tH, & = 39.52 ppm for 13C).

NMR Workflow Diagram
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Caption: Workflow for NMR spectroscopic analysis.
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Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a
compound and can provide structural information through fragmentation analysis.

Predicted Mass Spectrum

For 2-Amino-4-bromo-6-chlorophenol (MW = 222.47 g/mol ), the mass spectrum will show a
characteristic isotopic pattern for the molecular ion [M]* due to the presence of bromine
(7°Br/~50.7%, 81Br/~49.3%) and chlorine (33Cl/~75.8%, 37Cl/~24.2%). This results in a cluster of
peaks for the molecular ion:

e [M]*: m/z ~221 (for 7°Br and 3>Cl)

e [M+2]*: m/z ~223 (for 81Br/3>Cl and 7°Br/3’Cl) - expected to be the most intense peak in the
cluster.

e [M+4]*: m/z ~225 (for 8Br and 3’Cl)

High-resolution mass spectrometry (HRMS) would confirm the elemental formula CeHsBrCINO
with a calculated exact mass of approximately 220.9243 Da.[2]

Experimental Protocol for ESI-MS

Rationale for Experimental Choices:

« lonization: Electrospray ionization (ESI) is a soft ionization technique suitable for polar
molecules like phenols, minimizing fragmentation and ensuring the observation of the
molecular ion. It can be run in both positive and negative ion modes.

 Instrumentation: A high-resolution instrument like a Quadrupole Time-of-Flight (Q-TOF) or
Orbitrap mass spectrometer is ideal for accurate mass measurements, which are critical for
formula confirmation.

o Sample Preparation: Prepare a dilute solution of the compound (~10 pg/mL) in a suitable
solvent like methanol or acetonitrile.
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« Infusion: Directly infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10
pL/min).

e MS Parameters (Positive lon Mode):
o Capillary Voltage: 3.5 - 4.5 kV
o Nebulizer Gas (N2): Set to an appropriate pressure for a stable spray.
o Drying Gas (N2): Set to a temperature of 250-350 °C.
» Data Acquisition: Acquire the full scan mass spectrum over a range of m/z 50-500.

» Data Analysis: Analyze the isotopic pattern of the molecular ion to confirm the presence of
one bromine and one chlorine atom. Use the accurate mass measurement to confirm the
elemental composition.

Mass Spectrometry Workflow Diagram
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Caption: Workflow for Mass Spectrometry analysis.
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Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum
of 2-Amino-4-bromo-6-chlorophenol will show characteristic absorption bands for the O-H,
N-H, and C-H bonds, as well as absorptions related to the aromatic ring.

Table 4: Predicted IR Absorption Bands

Wavenumber ) . ) .
Intensity Functional Group Vibration Mode
(cm™)
3400 - 3500 Medium, Broad O-H Stretching
) Asymmetric &
3300 - 3400 Medium, Two Bands N-H ) )
Symmetric Stretching
3000 - 3100 Weak Aromatic C-H Stretching
) Aromatic Ring
1500 - 1600 Medium-Strong c=C )
Stretching
1310 - 1360 Strong C-N Stretching
1180 - 1260 Strong C-O Stretching
800 - 900 Strong C-H Out-of-plane Bending
600 - 800 Medium-Strong C-ClI, C-Br Stretching

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.
Phenolic compounds typically exhibit strong absorption bands in the UV region. The presence
of the amino group (an auxochrome) and halogens will cause shifts in the absorption maxima
compared to unsubstituted phenol.

Rationale for Experimental Choices:

» Solvent: Ethanol or methanol are common choices as they are transparent in the relevant
UV range and can solubilize the analyte.
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e Prediction: Based on data for similar compounds like 2-amino-4-chlorophenol and 2-
aminophenol, absorption maxima (A_max) are expected around 220-240 nm and 280-300
nm, corresponding to 1t — 1t* transitions within the benzene ring.[5][6]

Conclusion

The spectroscopic characterization of 2-Amino-4-bromo-6-chlorophenol is a critical step in its
synthesis and application. This guide provides a detailed predictive framework for its tH NMR,
13C NMR, Mass Spectrometry, IR, and UV-Vis data. By following the outlined experimental
protocols, researchers can acquire high-quality, reliable data to confirm the structure and purity
of this versatile chemical intermediate. The emphasis on the rationale behind experimental
choices aims to empower scientists to adapt these methods to their specific instrumentation
and research goals, ensuring robust and reproducible results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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